molecular formula C15H15BrN2O3S B305607 5-[(6-Bromo-1,3-benzodioxol-5-yl)methylene]-1-methyl-3-propyl-2-thioxo-4-imidazolidinone

5-[(6-Bromo-1,3-benzodioxol-5-yl)methylene]-1-methyl-3-propyl-2-thioxo-4-imidazolidinone

Cat. No. B305607
M. Wt: 383.3 g/mol
InChI Key: SSWXIUVMXCNSRF-WZUFQYTHSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[(6-Bromo-1,3-benzodioxol-5-yl)methylene]-1-methyl-3-propyl-2-thioxo-4-imidazolidinone, also known as BMD-132, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic properties. BMD-132 belongs to the class of imidazolidinone derivatives and has been studied for its ability to act as an anti-cancer agent. In

Mechanism of Action

The mechanism of action of 5-[(6-Bromo-1,3-benzodioxol-5-yl)methylene]-1-methyl-3-propyl-2-thioxo-4-imidazolidinone is not fully understood, but it is believed to involve the inhibition of several signaling pathways that are involved in cancer cell growth and survival. This compound has been shown to inhibit the activity of the protein kinase B (AKT) pathway, which is involved in cell survival and proliferation. This compound also inhibits the activity of the extracellular signal-regulated kinase (ERK) pathway, which is involved in cell growth and differentiation.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. In vitro studies have shown that this compound inhibits the activity of several enzymes, including cyclooxygenase-2 (COX-2) and matrix metalloproteinase-9 (MMP-9), which are involved in inflammation and cancer progression. This compound has also been shown to induce the expression of several genes that are involved in apoptosis and cell cycle arrest.

Advantages and Limitations for Lab Experiments

One advantage of using 5-[(6-Bromo-1,3-benzodioxol-5-yl)methylene]-1-methyl-3-propyl-2-thioxo-4-imidazolidinone in lab experiments is its specificity for cancer cells. This compound has been shown to selectively inhibit the growth of cancer cells while having minimal effects on normal cells. This makes it a promising candidate for cancer therapy. However, one limitation of using this compound in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on 5-[(6-Bromo-1,3-benzodioxol-5-yl)methylene]-1-methyl-3-propyl-2-thioxo-4-imidazolidinone. One area of interest is the development of more efficient synthesis methods to increase the yield of this compound and reduce the amount of impurities in the final product. Another area of interest is the investigation of the mechanism of action of this compound in more detail, as well as the identification of its molecular targets. Finally, future studies could focus on the evaluation of the safety and efficacy of this compound in clinical trials, with the ultimate goal of developing it as a cancer therapy.

Synthesis Methods

The synthesis of 5-[(6-Bromo-1,3-benzodioxol-5-yl)methylene]-1-methyl-3-propyl-2-thioxo-4-imidazolidinone involves the reaction of 6-bromo-1,3-benzodioxole-5-carbaldehyde with 1-methyl-3-propylthiourea in the presence of a catalyst. The resulting product is then treated with chloroacetic acid, followed by sodium hydroxide to form the final product, this compound. This synthesis method has been optimized to increase the yield of this compound and reduce the amount of impurities in the final product.

Scientific Research Applications

5-[(6-Bromo-1,3-benzodioxol-5-yl)methylene]-1-methyl-3-propyl-2-thioxo-4-imidazolidinone has been studied extensively for its anti-cancer properties. In vitro studies have shown that this compound inhibits the growth of several cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In vivo studies have demonstrated that this compound inhibits tumor growth in mice models.

properties

Molecular Formula

C15H15BrN2O3S

Molecular Weight

383.3 g/mol

IUPAC Name

(5Z)-5-[(6-bromo-1,3-benzodioxol-5-yl)methylidene]-1-methyl-3-propyl-2-sulfanylideneimidazolidin-4-one

InChI

InChI=1S/C15H15BrN2O3S/c1-3-4-18-14(19)11(17(2)15(18)22)5-9-6-12-13(7-10(9)16)21-8-20-12/h5-7H,3-4,8H2,1-2H3/b11-5-

InChI Key

SSWXIUVMXCNSRF-WZUFQYTHSA-N

Isomeric SMILES

CCCN1C(=O)/C(=C/C2=CC3=C(C=C2Br)OCO3)/N(C1=S)C

SMILES

CCCN1C(=O)C(=CC2=CC3=C(C=C2Br)OCO3)N(C1=S)C

Canonical SMILES

CCCN1C(=O)C(=CC2=CC3=C(C=C2Br)OCO3)N(C1=S)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.